molecular formula C10H10N2O3 B1660616 (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid CAS No. 80238-38-6

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid

Cat. No. B1660616
CAS RN: 80238-38-6
M. Wt: 206.2 g/mol
InChI Key: FINCVADLYATHML-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid (AHPA) is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. AHPA is a derivative of phenylacetic acid and is structurally similar to other small molecules such as ibuprofen and aspirin, but with a distinct hydrazinylidene group. AHPA has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. This makes it a promising agent for the development of new drugs and treatments for a variety of diseases.

Scientific Research Applications

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in treating diabetes, cancer, and neurological disorders.

Mechanism of Action

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of pro-inflammatory cytokines and are responsible for the inflammatory response in various diseases. (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has also been found to modulate the activity of nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT3). These proteins are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). Additionally, (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to reduce cell death and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

The use of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is non-toxic and has been found to be safe for use in animals. However, there are some limitations to the use of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid in laboratory experiments. It is a small molecule and has a short half-life, which can limit its efficacy. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential therapeutic applications of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid are numerous and exciting. Future research should focus on further elucidating the mechanism of action of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid and its effects on various diseases. Additionally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based drugs and formulations for the treatment of various diseases. Additionally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based delivery systems for the targeted delivery of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid to specific tissues and organs. Finally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based nanomedicines for the targeted delivery of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid to specific cells and tissues.

properties

IUPAC Name

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINCVADLYATHML-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(\C1=CC=CC=C1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421747
Record name NSC371986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid

CAS RN

80238-38-6
Record name NSC371986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC371986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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